2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate is a compound that combines the properties of both 2-(diethylamino)ethanol and [(E)-hexadec-1-enyl] hydrogen sulfate. 2-(Diethylamino)ethanol is a tertiary alkanolamine known for its high chemical stability and resistance to degradation . [(E)-hexadec-1-enyl] hydrogen sulfate is a sulfate ester of a long-chain unsaturated alcohol. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
2-(Diethylamino)ethanol
-
[(E)-hexadec-1-enyl] hydrogen sulfate
Industrial Production Methods
Industrial production of 2-(diethylamino)ethanol involves continuous processes where ethylene oxide is introduced into a solution of diethylamine under controlled temperatures and pressures to ensure high yield and purity . The production of [(E)-hexadec-1-enyl] hydrogen sulfate involves large-scale esterification processes with sulfuric acid, followed by purification steps to remove any unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Both 2-(diethylamino)ethanol and [(E)-hexadec-1-enyl] hydrogen sulfate can undergo substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfuric acid.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Quaternary ammonium salts, sulfate esters.
Scientific Research Applications
2-(Diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethanol involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various chemical reactions, including substitution and esterification . [(E)-hexadec-1-enyl] hydrogen sulfate acts as a surfactant, reducing surface tension and promoting the formation of micelles in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylethanolamine: Similar in structure to 2-(diethylamino)ethanol but lacks the sulfate ester group.
Hexadecyl sulfate: Similar to [(E)-hexadec-1-enyl] hydrogen sulfate but lacks the unsaturation in the alkyl chain.
Uniqueness
2-(Diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate is unique due to its combination of a tertiary alkanolamine and a long-chain unsaturated sulfate ester. This dual functionality allows it to be used in a wide range of applications, from catalysis to surfactant production .
Properties
CAS No. |
65151-93-1 |
---|---|
Molecular Formula |
C22H47NO5S |
Molecular Weight |
437.7 g/mol |
IUPAC Name |
2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate |
InChI |
InChI=1S/C16H32O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;1-3-7(4-2)5-6-8/h15-16H,2-14H2,1H3,(H,17,18,19);8H,3-6H2,1-2H3/b16-15+; |
InChI Key |
ZYHUBROEHPNMLL-GEEYTBSJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/OS(=O)(=O)O.CCN(CC)CCO |
Canonical SMILES |
CCCCCCCCCCCCCCC=COS(=O)(=O)O.CCN(CC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.